molecular formula C14H14N2O2S B2737081 3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol CAS No. 2380058-57-9

3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2737081
CAS No.: 2380058-57-9
M. Wt: 274.34
InChI Key: NEIYIVLTDFHKBU-UHFFFAOYSA-N
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Description

3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed for the synthesis of benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and yields. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is unique due to its specific combination of a benzoxazole ring with a thiophene ring and a propanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-11(13-6-3-9-19-13)7-8-15-14-16-10-4-1-2-5-12(10)18-14/h1-6,9,11,17H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYIVLTDFHKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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